molecular formula C10H17NO2 B3386197 1-[(Oxolan-2-yl)methyl]piperidin-4-one CAS No. 71106-10-0

1-[(Oxolan-2-yl)methyl]piperidin-4-one

Cat. No.: B3386197
CAS No.: 71106-10-0
M. Wt: 183.25 g/mol
InChI Key: CMKOZWRIBGEIOD-UHFFFAOYSA-N
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Description

Significance of Piperidin-4-one Core Structures in Organic Synthesis and Heterocyclic Chemistry

The piperidin-4-one ring system, a six-membered heterocycle containing a nitrogen atom and a ketone functional group, is a cornerstone in the field of organic synthesis. nih.gov Its rigid, chair-like conformation provides a predictable three-dimensional framework that can be strategically functionalized. The presence of a reactive ketone at the 4-position and a secondary amine at the 1-position allows for a multitude of chemical transformations, making it an invaluable intermediate. researchgate.net

In heterocyclic chemistry, piperidin-4-ones are crucial precursors for the synthesis of a wide range of more complex heterocyclic systems. They can undergo reactions such as condensations, cycloadditions, and ring transformations to afford fused, spirocyclic, and bridged ring systems. chemrevlett.com The stereochemistry of the piperidine (B6355638) ring can be controlled and has a significant impact on the biological activity of its derivatives. nih.gov

Overview of N-Substituted Piperidin-4-ones as Synthetic Intermediates and Scaffolds

The substitution at the nitrogen atom of the piperidin-4-one core dramatically expands its synthetic utility and allows for the fine-tuning of its physicochemical and biological properties. researchgate.net N-substituted piperidin-4-ones are widely used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov The nature of the N-substituent can influence the reactivity of the piperidinone ring and can also be a key determinant of the final molecule's interaction with biological targets.

These compounds serve as scaffolds in medicinal chemistry, providing a core structure to which various functional groups can be appended to create libraries of compounds for drug discovery screening. The diversity of commercially available and synthetically accessible N-substituents allows for the systematic exploration of structure-activity relationships (SAR).

Rationale for Investigating 1-[(Oxolan-2-yl)methyl]piperidin-4-one

The specific compound, this compound, incorporates two key structural features: the piperidin-4-one core and an N-substituent derived from tetrahydrofuran (B95107) (oxolane). The rationale for investigating this particular molecule stems from the unique properties that the oxolanylmethyl group can impart.

Tetrahydrofuran and its derivatives are common motifs in medicinal chemistry, often used to improve solubility and other pharmacokinetic properties. wikipedia.org The ether oxygen in the oxolane ring can act as a hydrogen bond acceptor, potentially influencing the molecule's binding to biological targets. Furthermore, the flexible nature of the methyl linker connecting the two rings allows for conformational adaptability.

The combination of the established piperidin-4-one scaffold with the favorable properties of the oxolanylmethyl group makes this compound a compound of interest for the development of novel chemical entities with potential applications in various areas of chemical and pharmaceutical research.

Below is a table summarizing the key properties of the parent piperidin-4-one and tetrahydrofuran moieties, which together form the compound of interest.

PropertyPiperidin-4-oneTetrahydrofuran
Molecular Formula C5H9NOC4H8O
Molar Mass 99.13 g/mol 72.11 g/mol
Boiling Point 145-150 °C66 °C
Key Functional Groups Secondary Amine, KetoneCyclic Ether
Primary Use in Synthesis Versatile building blockSolvent, Precursor to polymers

While detailed research findings on this compound are not extensively available in the public domain, its structural components suggest that it would be a valuable intermediate for further chemical synthesis and biological evaluation. The exploration of such novel combinations of well-established pharmacophores is a key strategy in the ongoing quest for new and improved functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxolan-2-ylmethyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9-3-5-11(6-4-9)8-10-2-1-7-13-10/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKOZWRIBGEIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Oxolan 2 Yl Methyl Piperidin 4 One

Retrosynthetic Analysis and Strategic Disconnections for 1-[(Oxolan-2-yl)methyl]piperidin-4-one

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a viable synthetic route. amazonaws.com For this compound, two primary strategic disconnections can be identified.

The most straightforward disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the oxolanylmethyl group (Disconnection A). This approach simplifies the synthesis to an N-alkylation reaction. This leads to two key synthons: a piperidin-4-one nucleophile and an (oxolan-2-yl)methyl electrophile. The corresponding chemical equivalents would be piperidin-4-one and a 2-(halomethyl)oxolane, such as tetrahydrofurfuryl bromide or chloride.

A more complex but versatile approach involves disconnecting the bonds within the piperidin-4-one ring itself (Disconnection B). This strategy builds the heterocyclic ring with the N-substituent already in place. For instance, a double disconnection of the C-C bonds adjacent to the carbonyl group suggests a Dieckmann condensation pathway. dtic.mil This route would start from an acyclic diester precursor, which in turn can be synthesized from tetrahydrofurfurylamine (B43090) and an acrylate (B77674) derivative.

These two primary disconnections form the basis for the main synthetic strategies explored for this target molecule.

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be developed, primarily revolving around either N-alkylation of a pre-existing piperidinone ring or the cyclization of an appropriately substituted acyclic precursor.

The most common and direct method for synthesizing this compound is the N-alkylation of piperidin-4-one. This reaction involves the nucleophilic attack of the secondary amine of piperidin-4-one on an electrophilic tetrahydrofurfuryl derivative.

The reaction is typically carried out by treating piperidin-4-one (often as its hydrochloride salt, which requires neutralization) with a 2-(halomethyl)oxolane, such as tetrahydrofurfuryl bromide. The process requires a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. Common bases for this transformation include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) for more challenging substrates. researchgate.net The choice of solvent is crucial, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) being preferred as they effectively solvate the cation of the base while not interfering with the nucleophile. researchgate.net

The general scheme for this alkylation is as follows: Piperidin-4-one + 2-(Halomethyl)oxolane → this compound

Alkylating AgentBaseSolventTypical TemperatureReference
Tetrahydrofurfuryl bromideK₂CO₃DMFRoom Temp. to 80 °C researchgate.net
Tetrahydrofurfuryl chlorideNaHTHF/DMF0 °C to Room Temp. nih.gov
Tetrahydrofurfuryl tosylateK₂CO₃AcetonitrileReflux researchgate.net

An alternative to N-alkylation is the construction of the piperidin-4-one ring from an acyclic precursor that already contains the N-(oxolan-2-yl)methyl group. The most established method for forming 4-piperidones is the Dieckmann condensation. dtic.mil

In this approach, tetrahydrofurfurylamine is first subjected to a double Michael addition with an alkyl acrylate (e.g., ethyl acrylate) to form a diester. The resulting N,N-bis(2-ethoxycarbonylethyl)-[(oxolan-2-yl)methyl]amine is then treated with a strong base, such as sodium ethoxide, to induce an intramolecular Dieckmann condensation. This cyclization reaction forms a β-keto ester intermediate. Subsequent hydrolysis and decarboxylation of this intermediate under acidic or basic conditions yields the target this compound. dtic.milyoutube.com

This multi-step process, while longer, can be advantageous for creating a variety of substituted piperidinones if the starting materials are appropriately modified.

Multi-component reactions, where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. A potential MCR for the synthesis of the target compound could be based on the Mannich reaction. ajchem-a.comresearchgate.net

A theoretical one-pot synthesis could involve the reaction of tetrahydrofurfurylamine, two equivalents of formaldehyde (B43269) (or a synthetic equivalent), and a ketone component like acetone-1,3-dicarboxylic acid. The reaction would proceed through the in-situ formation of an iminium ion from the amine and formaldehyde, followed by condensation with the enol or enolate of the ketone component to assemble the piperidin-4-one ring system. While highly efficient, achieving good yields often requires extensive optimization of reaction conditions to manage the complex reaction network and avoid side products. youtube.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

For the N-alkylation strategy, optimization of reaction conditions is critical to maximize yield and minimize side reactions, such as the formation of quaternary ammonium (B1175870) salts. researchgate.net Key parameters to consider include the choice of base, solvent, temperature, and reaction time.

Base: Weaker bases like potassium carbonate are often sufficient and lead to cleaner reactions. Stronger bases like sodium hydride can be used if the alkylating agent is less reactive but may increase the risk of side reactions. researchgate.netnih.gov

Solvent: Polar aprotic solvents like DMF or DMSO are generally effective. Acetonitrile is another common choice. The solubility of the reactants and the base often dictates the optimal solvent. sciencemadness.org

Temperature: Many N-alkylation reactions proceed efficiently at room temperature, although gentle heating (e.g., 50-80 °C) can be used to accelerate the reaction, particularly with less reactive halides like chlorides. researchgate.net

Stoichiometry: Using a slight excess of the piperidin-4-one relative to the alkylating agent can help prevent dialkylation and the formation of the quaternary ammonium salt. researchgate.net

ParameterCondition A (Moderate)Condition B (Forced)Expected Outcome
BaseK₂CO₃ (1.5 eq)NaH (1.2 eq)NaH provides faster deprotonation but is more sensitive to moisture.
SolventAcetonitrileDMFDMF has a higher boiling point and better solvating power for some salts.
TemperatureRoom Temperature70 °CHigher temperature increases reaction rate but may promote side products.
Reaction Time12-24 hours4-8 hoursMonitored by TLC or LC-MS to determine completion.

Stereochemical Control and Diastereoselectivity in the Synthesis of this compound Precursors

The (oxolan-2-yl)methyl group contains a stereocenter at the C2 position of the oxolane ring. The starting material, 2-(halomethyl)oxolane, is often available as a racemate, a mixture of (R)- and (S)-enantiomers.

In the direct N-alkylation synthesis of this compound, no new stereocenters are formed. Therefore, if racemic 2-(halomethyl)oxolane is used, the product will be a racemic mixture of (R)-1-[(oxolan-2-yl)methyl]piperidin-4-one and (S)-1-[(oxolan-2-yl)methyl]piperidin-4-one. If an enantiomerically pure starting material, such as (S)-2-(bromomethyl)oxolane, is used, the resulting product will also be enantiomerically pure.

In more complex syntheses, such as cyclization or multi-component reactions where new stereocenters might be formed on the piperidine ring, the existing stereocenter on the oxolane moiety could potentially influence the stereochemical outcome of the reaction. This phenomenon, known as diastereoselectivity, would arise from the different energetic pathways for the formation of diastereomeric products. However, for the synthesis of the title compound, which is achiral apart from the N-substituent, this consideration is most relevant when designing syntheses for more complex, substituted analogs. researchgate.net

Chemical Reactivity and Mechanistic Studies of 1 Oxolan 2 Yl Methyl Piperidin 4 One

Reactivity of the Ketone Functionality in 1-[(Oxolan-2-yl)methyl]piperidin-4-one

The carbonyl group at the C-4 position of the piperidine (B6355638) ring is a primary site for a variety of chemical reactions typical of ketones.

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic carbon atom of the carbonyl group is susceptible to attack by nucleophiles. One of the most common transformations is reductive amination, a powerful method for forming C-N bonds. researchgate.netorganic-chemistry.org This reaction typically involves the initial formation of an iminium ion intermediate by the reaction of the ketone with a primary or secondary amine, followed by reduction to the corresponding amine. For instance, the reductive amination of N-substituted piperidin-4-ones with anilines has been successfully employed to synthesize N-aryl-piperidin-4-amine derivatives. researchgate.net While direct studies on this compound are not extensively documented, its behavior is analogous to other N-substituted piperidones, such as N-Boc-piperidin-4-one. researchgate.net

Another key nucleophilic addition is the Strecker reaction, which introduces an amino and a nitrile group. The reaction of 1-benzylpiperidin-4-one with aniline (B41778) and hydrocyanic acid (HCN) yields the corresponding α-aminonitrile in high yields, demonstrating the ketone's reactivity. researchgate.net This suggests that this compound would likely undergo similar transformations.

The table below summarizes representative nucleophilic addition reactions applicable to the ketone functionality, based on studies of analogous piperidone structures.

Reaction TypeReagents & ConditionsExpected ProductReference
Reductive AminationPrimary Amine (e.g., Aniline), Reducing Agent (e.g., NaBH(OAc)₃)4-Amino-1-[(oxolan-2-yl)methyl]piperidine derivative researchgate.netorganic-chemistry.org
Strecker SynthesisAniline, KCN/HCN4-Anilino-4-cyano-1-[(oxolan-2-yl)methyl]piperidine researchgate.net
Wittig ReactionPhosphonium Ylide (e.g., Ph₃P=CH₂)4-Methylene-1-[(oxolan-2-yl)methyl]piperidineN/A
Grignard ReactionOrganomagnesium Halide (e.g., MeMgBr)4-Hydroxy-4-methyl-1-[(oxolan-2-yl)methyl]piperidineN/A

Enolization and Reactions at the α-Carbons (Michael Additions, Alkylations)

The presence of protons on the carbons adjacent to the carbonyl group (α-carbons) allows for the formation of an enolate intermediate under basic conditions. masterorganicchemistry.comyoutube.com This enolate is a potent nucleophile and can participate in a variety of bond-forming reactions. masterorganicchemistry.com

Alkylation: The enolate can be alkylated by reacting with alkyl halides in an SN2-type reaction. youtube.comlibretexts.org To achieve selective mono-alkylation and prevent side reactions, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete conversion to the enolate. libretexts.orgyoutube.com The reaction is most efficient with primary alkyl halides. libretexts.orgyoutube.com

Michael Addition: Enolates derived from piperidones can also act as nucleophiles in Michael (conjugate) additions. acs.org This reaction involves the 1,4-addition of the enolate to an α,β-unsaturated carbonyl compound. For example, aza-Michael reactions have been reported for derivatives of N-substituted piperidines. researchgate.net

The reactivity at the α-carbon is summarized in the table below.

Reaction TypeReagents & ConditionsExpected ProductReference
α-Alkylation1. LDA, THF, -78 °C; 2. Alkyl Halide (e.g., CH₃I)3-Alkyl-1-[(oxolan-2-yl)methyl]piperidin-4-one libretexts.orgyoutube.com
Michael AdditionMichael Acceptor (e.g., Acrylonitrile), Base3-(2-Cyanoethyl)-1-[(oxolan-2-yl)methyl]piperidin-4-one researchgate.netacs.org

Reactivity Pertaining to the Piperidine Nitrogen Atom

The tertiary nitrogen atom within the piperidine ring is a key functional handle, allowing for modifications such as deprotection and quaternization.

N-Deprotection and Functional Group Transformations

The (Oxolan-2-yl)methyl group, also known as the (tetrahydrofuran-2-yl)methyl group, serves as a protecting group for the piperidine nitrogen. Its removal to yield the secondary amine, piperidin-4-one, would be a critical step for further functionalization at the nitrogen atom. While specific conditions for the cleavage of the N-(oxolan-2-yl)methyl group are not widely reported, methods for cleaving similar N-benzyl or N-Boc groups are well-established. For example, N-benzyl groups are commonly removed via catalytic hydrogenation (e.g., H₂, Pd/C). researchgate.net N-Boc groups are readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). mdpi.comnih.gov The stability of the oxolane moiety under these conditions would need to be considered.

Quaternization Reactions of the Piperidine Nitrogen

The lone pair of electrons on the tertiary piperidine nitrogen allows it to act as a nucleophile, reacting with electrophiles like alkyl halides to form quaternary ammonium (B1175870) salts. nih.govmdpi.com This process, known as the Menshutkin reaction, is a standard method for creating charged derivatives. acs.org The reaction typically involves treating the piperidine derivative with an alkyl halide (e.g., methyl iodide) in a suitable solvent. mdpi.comacs.org The rate and success of the reaction can be influenced by the nature of the alkyl halide and the steric environment around the nitrogen. mdpi.commostwiedzy.pl

Reaction TypeReagentProductReference
QuaternizationMethyl Iodide (CH₃I)1-Methyl-1-[(oxolan-2-yl)methyl]piperidin-4-onium iodide mdpi.comacs.org

Reactivity of the Oxolane Ring System and its Methyl Linkage

The oxolane (tetrahydrofuran) ring is generally a stable saturated ether. acs.org Under most conditions used to modify the piperidinone core, such as those for nucleophilic additions or enolate chemistry, the oxolane ring is expected to remain intact. However, under strongly acidic or Lewis acidic conditions, ring-opening of the ether could potentially occur. The stability of the oxetane (B1205548) ring, a more strained four-membered ether, has been studied, and it is known to undergo ring-opening with nucleophiles. acs.org While oxolane is less strained and therefore less reactive, harsh conditions could lead to cleavage. The C-N bond connecting the methyl-oxolane substituent to the piperidine nitrogen is generally robust, though specific cleavage methods might be developed for deprotection purposes as mentioned in section 3.2.1.

Potential for Ring Opening or Functionalization of the Oxolane Moiety

The oxolane ring, a saturated cyclic ether, is generally stable but can undergo ring-opening reactions under specific, typically acidic or Lewis acidic, conditions. The presence of the ether oxygen's lone pairs allows for protonation or coordination to a Lewis acid, which activates the ring towards nucleophilic attack.

Theoretical studies on the ring-opening of tetrahydrofuran (B95107) (THF) by frustrated Lewis pairs (FLPs) indicate that the activation energy is sensitive to the distance between the Lewis acidic and basic centers of the FLP. researchgate.netresearchgate.net For this compound, the nitrogen atom of the piperidine ring could potentially act as an intramolecular Lewis base, but its ability to form a productive FLP with an external Lewis acid for THF ring-opening has not been documented.

More commonly, the ring-opening of a tetrahydrofuran ring proceeds via an SN2-type mechanism, where a nucleophile attacks one of the α-carbons, leading to the cleavage of a C-O bond. This process is significantly accelerated by the presence of a strong acid, which protonates the ether oxygen, making it a better leaving group.

Table 1: Representative Conditions for Tetrahydrofuran Ring Opening

Reagent/Catalyst Nucleophile Product Type Reference
Strong Acid (e.g., HBr, HI) Halide ion (Br⁻, I⁻) 4-Halobutanol General Organic Chemistry
Acyl Halide / Lewis Acid Halide ion 4-Halobutyl ester General Organic Chemistry

In the context of this compound, a strong acid-catalyzed reaction with a nucleophile (Nu⁻) would likely proceed as depicted in the scheme below. The initial protonation of the oxolane oxygen would be followed by nucleophilic attack at the C5 position of the oxolane ring, leading to a hydroxyl-functionalized piperidine derivative. The regioselectivity of the attack would be influenced by steric hindrance from the piperidine substituent.

Functionalization of the oxolane ring without ring-opening is less common due to the low reactivity of the C-H bonds in saturated ethers. However, radical-based reactions or activation via neighboring group participation could potentially lead to substitution on the oxolane ring, though such reactivity has not been specifically reported for this molecule.

Stability and Reactivity of the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) connecting the oxolane and piperidine rings is a simple alkyl linker. As such, it is expected to be chemically robust and stable under most reaction conditions. The C-N and C-C single bonds are strong and generally unreactive unless activated by adjacent functional groups or subjected to harsh conditions such as high-temperature pyrolysis or strong oxidizing agents.

The primary reactivity associated with this position would be radical abstraction of a hydrogen atom, which could occur in the presence of a strong radical initiator. However, the adjacent heteroatoms (nitrogen and oxygen) would influence the stability of the resulting radical and thus the regioselectivity of such a reaction. The nitrogen atom of the piperidine ring, being a tertiary amine, could be susceptible to oxidation, which might indirectly affect the stability of the adjacent methylene bridge.

Investigations into Reaction Mechanisms Involving this compound

For instance, the Mannich reaction, a cornerstone in the synthesis of piperidin-4-one derivatives, involves the condensation of an aldehyde, an amine, and a ketone. chemrevlett.com Although this compound is already N-substituted, the α-protons to the ketone are acidic and can participate in condensation reactions, such as the aldol (B89426) condensation or Knoevenagel condensation, with aldehydes or other electrophiles.

A plausible reaction mechanism for the acid-catalyzed aldol condensation of this compound with an aldehyde (R-CHO) is outlined below. The reaction would be initiated by the protonation of the carbonyl oxygen, followed by enolization to form an enol intermediate. The enol would then act as a nucleophile, attacking the protonated aldehyde. Subsequent dehydration would yield the α,β-unsaturated ketone.

Table 2: Predicted Reactivity of Functional Groups in this compound

Functional Group Type of Reaction Plausible Reagents Predicted Product
Piperidin-4-one (Ketone) Nucleophilic Addition Grignard reagents, Organolithiums Tertiary alcohol at C4
Reductive Amination Amine, Reducing agent (e.g., NaBH₃CN) 4-Amino-piperidine derivative
Wittig Reaction Phosphonium ylide Exocyclic double bond at C4
Aldol Condensation Aldehyde, Acid/Base catalyst α,β-Unsaturated ketone
Piperidine (Tertiary Amine) Quaternization Alkyl halide Quaternary ammonium salt

It is important to note that the reactivity of each functional group can be influenced by the presence of the others. For example, the basicity of the piperidine nitrogen might be modulated by the electron-withdrawing effect of the ketone, and the steric bulk of the N-substituent could hinder reactions at the piperidine ring or the adjacent ketone.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Oxolan 2 Yl Methyl Piperidin 4 One

High-Resolution Mass Spectrometry Techniques for Structural Confirmation (Excluding Basic Identification Data)

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of 1-[(Oxolan-2-yl)methyl]piperidin-4-one. Techniques such as electrospray ionization (ESI) or chemical ionization (CI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would provide a highly accurate mass measurement of the protonated molecule, [M+H]⁺. This measurement, typically accurate to within a few parts per million (ppm), allows for the confident determination of the molecular formula, C₁₀H₁₇NO₂.

Beyond simple formula confirmation, tandem mass spectrometry (MS/MS) experiments would be crucial for structural elucidation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns would emerge. These patterns provide a roadmap of the molecule's connectivity.

Expected Key Fragmentation Pathways:

Alpha-cleavage adjacent to the piperidinone carbonyl group: This would lead to the loss of specific fragments from the piperidine (B6355638) ring.

Cleavage of the N-CH₂ bond: Dissociation of the bond connecting the piperidine nitrogen to the oxolanylmethyl group would generate ions corresponding to the piperidin-4-one cation and the (oxolan-2-yl)methyl radical, or vice versa.

Ring-opening of the oxolane moiety: Fragmentation of the tetrahydrofuran (B95107) ring itself would produce a series of characteristic daughter ions.

A hypothetical data table for the expected major fragments is presented below.

Expected Fragment Ion (m/z) Proposed Structure of Fragment Plausible Origin
184.1332[C₁₀H₁₈NO₂]⁺Protonated molecular ion [M+H]⁺
99.0813[C₅H₁₁NO]⁺Piperidin-4-one fragment
85.0653[C₅H₉O]⁺(Oxolan-2-yl)methyl fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemistry

NMR spectroscopy is the most powerful tool for determining the detailed covalent structure and stereochemistry of this compound in solution.

1D NMR (¹H, ¹³C, ¹⁵N) Methodologies

¹H NMR: The proton NMR spectrum would provide information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), revealing which protons are adjacent to one another. Key expected signals would include triplets and multiplets for the protons on the tetrahydrofuran ring and a set of complex multiplets for the diastereotopic protons on the piperidine ring. The methylene (B1212753) protons connecting the two ring systems would likely appear as a doublet of doublets or a more complex multiplet depending on their coupling to the adjacent chiral center.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, assuming no accidental overlap. The carbonyl carbon (C4) would be the most downfield signal, typically in the range of 205-215 ppm. The chemical shifts of the other carbons would confirm the presence of both the piperidine and oxolane rings.

¹⁵N NMR: While less common, ¹⁵N NMR could be used to directly observe the nitrogen atom of the piperidine ring. The chemical shift would be characteristic of a tertiary amine environment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are essential for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would map the correlations between all adjacent protons within the piperidine ring and separately within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity (typically over 2-3 bonds). Crucial HMBC correlations would be observed between the protons of the methylene bridge and the carbons of both the piperidine and oxolane rings (e.g., C2' and C6' of the piperidine ring, and C2 of the oxolane ring). This would definitively prove the N-alkylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. For the chair conformation of the piperidine ring, NOESY would show correlations between axial and equatorial protons, helping to assign their relative stereochemistry. It would also show correlations between protons on the piperidine ring and those on the oxolane substituent, providing insight into the preferred conformation around the N-CH₂ bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ketone, expected around 1715 cm⁻¹. Other key bands would include the C-N stretching vibration of the tertiary amine and the C-O-C stretching of the ether linkage in the oxolane ring. The C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretch is also Raman active. The spectrum would be rich in signals corresponding to the skeletal vibrations of the two heterocyclic rings.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Technique
C-H Stretch (Aliphatic)2850 - 3000IR, Raman
C=O Stretch (Ketone)~1715IR (Strong), Raman (Moderate)
C-N Stretch (Tertiary Amine)1180 - 1230IR
C-O-C Stretch (Ether)1070 - 1150IR (Strong)

X-ray Crystallography for Solid-State Structural Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. For this compound, obtaining a suitable single crystal would allow for the precise measurement of all bond lengths, bond angles, and torsion angles.

This technique would unambiguously confirm:

The chair conformation of the piperidine ring, which is the most common conformation for such systems.

The envelope or twist conformation of the tetrahydrofuran ring.

The relative orientation of the (oxolan-2-yl)methyl substituent on the piperidine nitrogen (i.e., whether it occupies an axial or equatorial position in the solid-state packing).

The intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing.

While no specific crystal structure for this compound is currently deposited in public databases, analysis of its derivatives would follow established crystallographic procedures.

Computational and Theoretical Investigations of 1 Oxolan 2 Yl Methyl Piperidin 4 One

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 1-[(Oxolan-2-yl)methyl]piperidin-4-one. Density Functional Theory (DFT) is a commonly employed method for this purpose, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. tandfonline.com

These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy three-dimensional structure. From this optimized geometry, a variety of electronic properties can be determined. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily around the nitrogen atom of the piperidine (B6355638) ring and the oxygen of the oxolane ring due to their lone pairs of electrons. The LUMO is likely concentrated around the carbonyl group (C=O) of the piperidin-4-one ring, which is an electron-deficient center.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP of this compound, negative potential (typically colored red) would be expected around the carbonyl oxygen and the ether oxygen, indicating sites prone to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms. tandfonline.com This information is vital for predicting how the molecule will interact with other reagents and biological targets.

Table 1: Calculated Electronic Properties of this compound Note: These are representative values based on DFT calculations for similar piperidine derivatives.

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy -0.8 eV Electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.7 eV Chemical reactivity and stability
Dipole Moment 3.2 D Polarity and intermolecular interactions
Mulliken Charge on N -0.42 e Indicates the high negative charge on the nitrogen atom nih.gov

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis of this compound focuses on identifying the most stable spatial arrangements (conformers) and the energy barriers between them.

The six-membered piperidin-4-one ring is expected to adopt a chair conformation, which minimizes angular and torsional strain. However, the presence of the N-substituent introduces additional complexity. The (oxolan-2-yl)methyl group attached to the nitrogen can be in either an axial or an equatorial position. Generally, for N-alkyl piperidines, the equatorial position is sterically favored to avoid 1,3-diaxial interactions with the axial hydrogens on the ring. nih.gov

Computational methods, including molecular mechanics and DFT, can be used to calculate the relative energies of these different conformers. By systematically rotating the rotatable bonds (e.g., the C-N bond and the C-C bond linking the two rings), a potential energy surface can be mapped. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion. For this compound, the chair conformation with the substituent in the equatorial position is predicted to be the global minimum energy structure. Other, higher-energy conformers, such as a twist-boat form, may also exist in equilibrium. researchgate.net

Table 2: Relative Energies of Key Conformers Note: Energies are hypothetical, calculated relative to the most stable conformer.

Conformer Relative Energy (kcal/mol) Predicted Population at 298 K
Chair (Equatorial Substituent) 0.00 >95%
Chair (Axial Substituent) ~2.5 <5%

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway. acs.org This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. For this compound, a relevant reaction to study would be the nucleophilic addition to the carbonyl group, a key step in many synthetic transformations.

For example, the reduction of the ketone to a secondary alcohol by a hydride source like sodium borohydride (B1222165) can be modeled. DFT calculations can determine the activation energy barrier for the hydride attack on the carbonyl carbon. The calculations would likely show that the attack can occur from either the axial or equatorial face, leading to different stereoisomeric alcohol products. By comparing the energies of the respective transition states, the stereochemical outcome of the reaction can be predicted. The transition state is characterized as a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions

While quantum chemical calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations allow for the exploration of the molecule's dynamic behavior over time in a simulated environment, such as in a solvent. researchgate.netresearchgate.net An MD simulation for this compound would typically be performed in a box of explicit water molecules to mimic aqueous conditions.

The simulation would reveal how the molecule moves, vibrates, and rotates at a given temperature. Key analyses include:

Root-Mean-Square Deviation (RMSD): This metric tracks the deviation of the molecule's structure from its initial conformation over time. A stable RMSD value indicates that the molecule maintains a consistent average conformation.

Conformational Flexibility: MD simulations can show transitions between different low-energy conformers, providing a dynamic view of the energy landscape explored in conformational analysis.

Solvent Interactions: The simulation can map the interactions between the solute and solvent molecules. For this compound, strong hydrogen bonds would be observed between water molecules and the carbonyl oxygen. The ether oxygen of the oxolane ring would also participate in hydrogen bonding. These interactions are critical for understanding the molecule's solubility and behavior in a biological context. researchgate.net

Table 3: Typical Parameters for a Molecular Dynamics Simulation

Parameter Description Example Value
System Solute in Solvent Box 1 molecule in 4000 water molecules
Force Field Defines interatomic potentials OPLS-AA
Simulation Time Duration of the simulation 100 ns
Temperature System temperature 300 K

In Silico Predictions of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful methods for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. ingentaconnect.com For this compound, calculations would predict the chemical shifts for the distinct protons and carbons of the piperidine and oxolane rings. Comparing these predicted shifts with experimental data helps in assigning the signals and confirming the proposed structure.

Vibrational Spectroscopy (IR & Raman): DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. A key predicted feature for this molecule would be a strong vibrational mode corresponding to the C=O stretch of the ketone, typically calculated to be in the range of 1720-1740 cm⁻¹. Calculated frequencies are often systematically scaled by a small factor to better match experimental values due to approximations in the theoretical model. nih.gov

Table 4: Comparison of Predicted and Representative Experimental Spectroscopic Data

Spectroscopic Feature Predicted Value (DFT) Typical Experimental Value
IR Frequency (C=O stretch) ~1750 cm⁻¹ (unscaled) ~1725 cm⁻¹
¹H NMR (α-protons to N) ~2.6 - 2.8 ppm ~2.5 - 2.7 ppm

| ¹³C NMR (C=O carbon) | ~208 ppm | ~207 ppm |

Applications of 1 Oxolan 2 Yl Methyl Piperidin 4 One As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the ketone and the secondary amine in the piperidine (B6355638) ring of 1-[(Oxolan-2-yl)methyl]piperidin-4-one allows for its elaboration into a variety of complex heterocyclic systems. The carbonyl group is a versatile handle for reactions such as Wittig olefination, Horner-Wadsworth-Emmons reaction, and aldol (B89426) condensations, enabling the introduction of diverse substituents and the formation of new carbon-carbon bonds.

For instance, condensation reactions with various binucleophiles can lead to the formation of fused heterocyclic systems. The general reactivity of piperidin-4-ones suggests that this compound could be a precursor for the synthesis of pyrazoles, isoxazoles, and pyrimidines fused to the piperidine ring. While specific examples for this compound are not extensively documented in publicly available literature, the established synthetic routes for analogous piperidin-4-ones provide a clear blueprint for its potential applications.

Scaffold for the Construction of Polycyclic Systems

The inherent cyclic nature of this compound makes it an ideal scaffold for the construction of more elaborate polycyclic systems, including spirocyclic and bridged compounds. The ketone at the C4 position is a key functional group for initiating ring-forming reactions.

One of the most significant applications of piperidin-4-ones is in the synthesis of spirocyclic compounds, which are prevalent in many natural products and pharmaceuticals. mdpi.comnih.govnih.gov The carbonyl group can undergo reactions with bifunctional reagents to form a new ring spiro-fused at the C4 position of the piperidine ring. For example, reaction with a bis-nucleophile could lead to the formation of spiro-oxazolidinones or spiro-hydantoins.

Reaction Type Reagents Resulting Polycyclic System
Spiro-annulation1,2-AminoalcoholsSpiro-oxazolidines
Spiro-annulationHydantoin precursorsSpiro-hydantoins
Intramolecular cyclizationAppropriately functionalized side chainBridged piperidines

While the specific application of this compound in these transformations is a subject for further research, its structural similarity to other N-substituted piperidin-4-ones strongly suggests its utility in this area.

Intermediate for Stereoselective Transformations and Chiral Auxiliary Applications

The (oxolan-2-yl)methyl group attached to the piperidine nitrogen is derived from tetrahydrofurfurylamine (B43090), which is readily available in enantiopure forms. This intrinsic chirality makes this compound a valuable intermediate for stereoselective transformations. The chiral substituent can influence the stereochemical outcome of reactions at the piperidine ring, acting as a chiral auxiliary.

For example, the reduction of the ketone at C4 can be directed by the chiral N-substituent to produce one diastereomer of the corresponding alcohol preferentially. Similarly, reactions at the α-carbons to the ketone could also exhibit diastereoselectivity.

Transformation Potential Outcome
Ketone ReductionDiastereoselective formation of 4-hydroxypiperidine
Alkylation of α-carbonDiastereoselective introduction of substituents

Furthermore, the resolution of racemic mixtures of piperidine derivatives can be achieved through the formation of diastereomeric salts or derivatives, a process where a chiral handle like the (oxolan-2-yl)methyl group would be highly beneficial. nih.govwhiterose.ac.uk

Utilization in Divergent Synthesis Strategies for Chemical Libraries

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds for high-throughput screening. The multiple reactive sites on this compound make it an excellent starting point for such strategies.

A divergent synthesis could begin with the functionalization of the ketone, for example, through a multicomponent reaction. researchgate.netmdpi.com The resulting product could then be further diversified by reactions involving the piperidine nitrogen (after a potential dealkylation-realkylation sequence) or by modifications of the oxolane ring. This approach allows for the systematic exploration of the chemical space around the piperidin-4-one scaffold.

Hypothetical Divergent Synthesis Scheme:

Core Reaction: this compound undergoes a multicomponent reaction (e.g., Ugi or Passerini reaction).

First Diversification Point: The products from the core reaction are treated with a variety of reagents to modify a newly introduced functional group.

Second Diversification Point: The piperidine nitrogen is modified, or the oxolane ring is opened or functionalized to introduce further diversity.

This strategy would enable the efficient production of a large number of distinct compounds for biological evaluation.

Role in Natural Product Synthesis as a Key Synthon

The piperidine ring is a core structural motif in a vast number of alkaloids and other natural products. nih.govgoogle.comaua.gr Therefore, substituted piperidin-4-ones are crucial synthons in the total synthesis of these complex molecules. While no total syntheses explicitly citing the use of this compound have been identified in the surveyed literature, its potential as a key intermediate is clear.

The combination of the piperidine core and the chiral tetrahydrofuran (B95107) moiety resembles substructures found in certain classes of alkaloids. A synthetic strategy could involve the elaboration of the piperidine ring and subsequent modification or removal of the (oxolan-2-yl)methyl group to arrive at the final natural product target. For example, it could potentially be used in the synthesis of piperidine alkaloids like prosophylline, where a substituted piperidine ring is a key feature. aua.gr

Derivatization and Analogue Synthesis Based on 1 Oxolan 2 Yl Methyl Piperidin 4 One

Systematic Functionalization of the Piperidin-4-one Core

The piperidin-4-one core is a well-established building block in synthetic chemistry, offering several avenues for functionalization. nih.gov Key reaction types include manipulations of the C4-keto group and reactions at the α-positions (C3 and C5).

Reactions at the C4-Carbonyl Group:

The ketone functionality at the C4 position is a primary site for a variety of chemical transformations. Standard carbonyl chemistry can be employed to introduce a wide range of substituents. For instance, reductive amination can be performed to convert the ketone into various secondary and tertiary amines. This reaction typically involves the condensation of the piperidin-4-one with a primary or secondary amine to form an enamine or iminium ion intermediate, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. researchgate.net

Another common derivatization is the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons reaction. These methods allow for the conversion of the carbonyl group into an exocyclic double bond, providing access to a variety of alkene derivatives. The nature of the phosphorus ylide used will determine the substituent attached to the newly formed double bond.

Furthermore, the carbonyl group can be converted into a spirocyclic system. For example, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst can form a spiroketal , specifically a 1,4-dioxa-8-azaspiro[4.5]decane derivative. nih.gov This not only protects the ketone but also introduces a new cyclic moiety.

Functionalization at the C3 and C5 Positions:

The α-carbons to the piperidone carbonyl (C3 and C5) are amenable to a range of C-C and C-heteroatom bond-forming reactions. The Mannich reaction , a multicomponent condensation, can be employed to introduce aminomethyl substituents at these positions. chemrevlett.combiomedpharmajournal.org For instance, the reaction of 1-[(Oxolan-2-yl)methyl]piperidin-4-one with formaldehyde (B43269) and a secondary amine would yield a 3-(dialkylaminomethyl) derivative.

Aldol-type condensations with aromatic or aliphatic aldehydes can lead to the formation of 3,5-bis(ylidene)-4-piperidones. rsc.org These reactions are typically catalyzed by an acid or base and can be used to introduce a variety of substituted benzylidene or other alkylidene moieties, extending the conjugation of the system.

Moreover, the piperidin-4-one can be converted to its corresponding oxime ether derivatives. nih.govnih.gov Oximation at the C4 position, followed by etherification, introduces a new functional group that can significantly alter the steric and electronic properties of the piperidine (B6355638) core.

Modifications of the Oxolane Ring and its Alkyl Linker

The N-substituent, the (oxolan-2-yl)methyl group, offers additional sites for modification, primarily involving the oxolane (tetrahydrofuran) ring.

Oxolane Ring Opening:

The tetrahydrofuran (B95107) ring is generally stable but can undergo ring-opening reactions under specific conditions. Acid-catalyzed cleavage, for instance, can lead to the formation of a diol derivative. The regioselectivity of this cleavage would depend on the reaction conditions and the nature of the catalyst used. In some cases, the ring-opening can be initiated by a Lewis acid in the presence of a nucleophile, leading to the formation of a functionalized alkoxy chain attached to the piperidine nitrogen. rsc.org

Substitution on the Oxolane Ring:

While direct functionalization of an existing, unsubstituted tetrahydrofuran ring is challenging, synthetic strategies can be employed to build analogues with substituents on the oxolane moiety from the outset. For example, starting with a substituted tetrahydrofuran methanol (B129727) derivative in the initial synthesis of the N-substituted piperidin-4-one would lead to analogues with modifications on the oxolane ring. The synthesis of various substituted tetrahydrofurans has been well-documented and can be adapted for this purpose. nih.govorganic-chemistry.org

Modification of the Alkyl Linker:

The methylene (B1212753) linker between the piperidine nitrogen and the oxolane ring is relatively inert. However, synthetic routes that employ a different linker in the initial construction of the molecule can be envisaged. For instance, using a longer alkyl chain or introducing functional groups on the linker during the synthesis would result in a different class of analogues.

Creation of Stereo-Defined Analogues via Chiral Synthesis Approaches

The development of stereo-defined analogues of this compound can be achieved through various chiral synthesis strategies. Chirality can be introduced at the C2 of the oxolane ring, or at the C3 and C5 positions of the piperidine ring.

Asymmetric Synthesis of the Oxolane Moiety:

The synthesis can start from a chiral building block for the oxolane ring. For instance, enantiomerically pure solketal, derived from glycerol, can be used as a precursor to chiral 2-substituted tetrahydrofurans. Asymmetric dihydroxylation of an appropriate homoallylic alcohol followed by cyclization is another established method for the synthesis of chiral tetrahydrofurans. nih.govresearchgate.net These chiral (oxolan-2-yl)methanol derivatives can then be used to alkylate piperidin-4-one.

Diastereoselective Functionalization of the Piperidine Ring:

Once the chiral (oxolan-2-yl)methyl group is installed on the piperidine nitrogen, it can act as a chiral auxiliary, directing the stereoselective functionalization of the piperidine ring. For example, the reduction of a 3-substituted-1-[(oxolan-2-yl)methyl]piperidin-4-one could proceed with diastereoselectivity, favoring the formation of one diastereomer of the corresponding alcohol over the other.

Furthermore, chiral auxiliaries can be employed during the synthesis of the piperidine ring itself. The use of a chiral amine in a Mannich-type cyclization can lead to the formation of an enantiomerically enriched piperidin-4-one core. mdpi.com Subsequent N-alkylation with the (oxolan-2-yl)methyl group would then yield a stereo-defined analogue. The diastereoselective reduction of chiral piperidine β-enamino esters is another powerful method to obtain optically active piperidine derivatives. researchgate.net

Exploration of Structure-Reactivity Relationships within a Series of this compound Derivatives (Excluding Structure-Activity Relationships Related to Biological Activity)

The systematic derivatization of this compound allows for the exploration of structure-reactivity relationships. The introduction of different functional groups can influence the chemical reactivity of the molecule in a predictable manner.

Influence of Substituents on the Piperidin-4-one Core:

The reactivity of the C4-carbonyl group can be modulated by substituents on the piperidine ring. For example, the introduction of electron-withdrawing groups at the C3 and/or C5 positions would increase the electrophilicity of the C4-carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity. The steric hindrance around the carbonyl group, influenced by the size of the C3 and C5 substituents, will also play a crucial role in its accessibility to reagents.

The conformation of the piperidine ring, which is typically a chair or a twist-boat, can be influenced by the nature of the substituents. nih.gov This conformational preference can, in turn, affect the reactivity of the different positions on the ring. For instance, the axial or equatorial orientation of a substituent can impact the stereochemical outcome of reactions at adjacent centers.

Impact of the N-Substituent on Reactivity:

Modifications to the (oxolan-2-yl)methyl substituent can also influence the reactivity of the piperidin-4-one core. The basicity of the piperidine nitrogen can be tuned by the electronic nature of the N-substituent. A more electron-donating substituent on the oxolane ring would increase the electron density on the nitrogen, potentially affecting its nucleophilicity and basicity.

The stability of the oxolane ring itself can be a subject of structure-reactivity studies. The presence of substituents on the tetrahydrofuran ring can influence its susceptibility to ring-opening reactions. For example, electron-withdrawing groups might stabilize the ring towards acid-catalyzed cleavage, while certain substitution patterns could introduce ring strain, making it more prone to opening. The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent is known to exhibit different properties compared to THF, and similar principles of how a methyl group can affect stability could be applied to substituted analogues of the title compound. d-nb.info

Future Research Directions and Perspectives on 1 Oxolan 2 Yl Methyl Piperidin 4 One

Development of Sustainable and Green Chemistry Approaches for its Synthesis

Traditional syntheses of N-substituted piperidones often rely on multi-step procedures with harsh reagents and significant waste generation, such as the classical Dieckmann condensation pathway. acs.orgacs.org Future research should prioritize the development of more environmentally benign and efficient synthetic routes to 1-[(Oxolan-2-yl)methyl]piperidin-4-one.

A promising avenue involves a one-pot synthesis via direct alkylation of piperidin-4-one with a (oxolan-2-yl)methyl halide or reductive amination using (oxolan-2-yl)methanamine. Research into greening these established reactions is critical. For instance, an efficient approach for other N-substituted piperidones utilizes powdered sodium carbonate as a mild base in acetonitrile (B52724), which minimizes harsh conditions and improves waste streams. acs.org Exploring such protocols for the title compound could offer significant advantages in terms of atom economy and process safety. acs.org

Furthermore, the oxolane moiety itself presents a green chemistry opportunity. The precursor, tetrahydrofuran (B95107) (and its derivatives like furfural), can be sourced from the dehydration of C5 sugars derived from lignocellulosic biomass. nih.gov A key research direction would be to develop a fully integrated, bio-based route starting from furfural (B47365). This could involve catalytic amination and hydrogenation of furfural to produce (oxolan-2-yl)methanamine, followed by a green cyclization/condensation with a suitable C4 synthon to build the piperidone ring. nih.gov

The use of greener, bio-based solvents is another critical area. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and exhibits favorable environmental and performance properties, should be investigated as replacements for traditional volatile organic compounds (VOCs). rsc.orgnih.govresearchgate.net

Synthetic Strategy Classical Approach Proposed Green Approach
Key Reaction Dieckmann Condensation or SN2 AlkylationOne-Pot Reductive Amination or Catalytic Alkylation
Reagents Strong bases (e.g., NaH, NaOEt), hazardous alkylating agentsMild bases (e.g., K2CO3), in-situ generated imines, catalytic hydrogen
Solvents Toluene, Dichloromethane (B109758), THFAcetonitrile, Water, 2-Methyltetrahydrofuran (2-MeTHF)
Feedstocks Petroleum-basedPotentially biomass-derived (e.g., from furfural)
Key Advantages Established methodologyHigher atom economy, reduced waste, milder conditions, improved safety

Exploration of Novel Catalytic Transformations Involving this compound

The functional groups within this compound—a secondary ketone, a tertiary amine, and an ether linkage—provide multiple handles for novel catalytic transformations to generate a diverse library of derivatives.

The ketone at the C4 position is a prime site for modification. Future work should explore:

Asymmetric Catalysis: Enantioselective reduction of the ketone using chiral catalysts (e.g., Noyori-type ruthenium complexes) could yield optically active piperidinol derivatives. These chiral synthons are highly valuable in medicinal chemistry.

Carbon-Carbon Bond Formation: The α-carbons adjacent to the ketone are amenable to catalytic enolate chemistry. Exploring organocatalytic or metal-catalyzed aldol (B89426), Mannich, and Michael addition reactions would enable the introduction of complex substituents at the C3 and C5 positions. chemrevlett.com

Reductive Amination: Catalytic reductive amination of the ketone can install a variety of substituents at the 4-position, providing access to a wide range of 4-amino-piperidine derivatives, a common scaffold in drug discovery. nih.gov

The piperidine (B6355638) ring itself, while generally stable, could be a target for late-stage functionalization via C-H activation, a frontier in organic synthesis. Additionally, the oxolane ring, under specific catalytic conditions (e.g., Lewis or Brønsted acids), could undergo ring-opening reactions, providing a pathway to linear amino-alcohol structures with different functional group arrangements.

Transformation Type Reactive Site Potential Catalyst Potential Product Class
Asymmetric HydrogenationC4-KetoneChiral Ru, Rh, or Ir complexesChiral 4-hydroxypiperidines
Catalytic Aldol ReactionC3/C5 α-CarbonsProline-derived organocatalysts, Lewis acids3/5-Substituted-4-hydroxy-piperidones
α-Imino Carbene AnnulationC4-KetoneRhodium(II) complexesSpirocyclic piperidines acs.orgnih.gov
C-H FunctionalizationPiperidine BackbonePalladium, Rhodium, or Iridium complexesDirectly functionalized piperidines
Ether Cleavage/RearrangementOxolane RingStrong Lewis/Brønsted acidsLinear amino diols or alternative heterocycles

Advanced Analytical Methodologies for Trace Analysis or Complex Mixture Characterization

As new synthetic routes and catalytic reactions are developed, the need for robust and sensitive analytical methods becomes paramount. Future research should focus on creating advanced methodologies for the detection, quantification, and characterization of this compound.

For Process Monitoring and Quality Control:

High-Performance Liquid Chromatography (HPLC): Development of HPLC methods coupled with mass spectrometry (LC-MS/MS) would be essential for monitoring reaction progress, identifying byproducts, and quantifying the target compound with high sensitivity and selectivity.

Supercritical Fluid Chromatography (SFC): As a greener alternative to traditional HPLC, SFC uses supercritical CO₂ as the primary mobile phase, significantly reducing organic solvent consumption. Developing SFC methods for the analysis and purification of this compound would align with the sustainability goals outlined in section 8.1.

For Structural and Purity Analysis:

Advanced Nuclear Magnetic Resonance (NMR): While standard ¹H and ¹³C NMR are routine, advanced 2D-NMR techniques (COSY, HSQC, HMBC) will be crucial for unambiguous structural confirmation of new derivatives. Diffusion-Ordered Spectroscopy (DOSY) could be employed to analyze complex reaction mixtures without prior separation.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming the elemental composition of newly synthesized molecules, providing precise mass measurements to support structural assignments.

Theoretical Insights into Unexplored Reactivity Profiles

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound, guiding experimental efforts and rationalizing observed outcomes. nih.gov Future theoretical studies should be undertaken to provide a deeper understanding of its electronic structure and reactivity.

Key areas for computational investigation include:

Reactivity Prediction: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution, highlighting regions susceptible to reaction and sites for non-covalent interactions.

Mechanistic Studies: DFT can be used to model the transition states of the proposed catalytic reactions (Section 8.2). This would provide invaluable insight into reaction mechanisms, helping to explain stereochemical outcomes and optimize catalyst selection and reaction conditions.

Computational Method Research Question Expected Insight
Density Functional Theory (DFT)What are the most stable 3D structures?Identification of low-energy conformers and their relative populations.
Frontier Molecular Orbital (FMO) TheoryWhere will the molecule react?Prediction of reactivity sites (HOMO for nucleophilicity, LUMO for electrophilicity). researchgate.net
Transition State Theory (TST)How do the proposed reactions work?Elucidation of reaction mechanisms, rationalization of selectivity, catalyst optimization.
Natural Bond Orbital (NBO) AnalysisHow are electrons distributed in the bonds?Understanding of hyperconjugative interactions and intramolecular charge transfer. nih.gov

Potential as a Building Block in Materials Science or Supramolecular Chemistry

The distinct structural features of this compound suggest its potential as a novel building block (monomer) for advanced materials and supramolecular assemblies.

In Materials Science:

Functional Polymers: The piperidone core can be considered a precursor to a diamine. Its polymerization with dicarboxylic acids or diisocyanates could lead to novel polyamides or polyureas. The pendant oxolane group would be expected to enhance polymer properties such as solubility, polarity, and potentially biocompatibility.

Epoxy Resins: The tertiary amine can act as a curing agent for epoxy resins, with the oxolane and ketone functionalities providing additional polarity and potential for hydrogen bonding within the cured polymer network.

Polymer Stabilizers: The piperidine skeleton is the basis for Hindered Amine Light Stabilizers (HALS). Research could explore if derivatives of this compound can function as stabilizers against thermal or photo-degradation in other polymers. google.com

In Supramolecular Chemistry:

Coordination Chemistry: The molecule possesses three potential metal-binding sites: the ketone oxygen, the piperidine nitrogen, and the ether oxygen of the oxolane ring. This makes it an interesting candidate for a tridentate or bidentate ligand. Future studies could explore its coordination with various metal ions to form discrete coordination complexes, 1D/2D coordination polymers, or even 3D Metal-Organic Frameworks (MOFs) with potentially interesting catalytic or sorption properties.

Host-Guest Chemistry: The molecule's shape and distribution of hydrogen bond acceptors could allow it to act as a guest in larger host molecules or to participate in the formation of self-assembled supramolecular structures like gels or liquid crystals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.